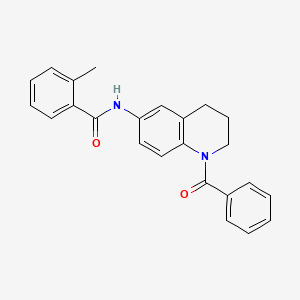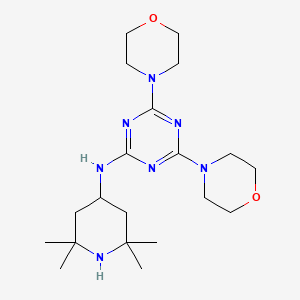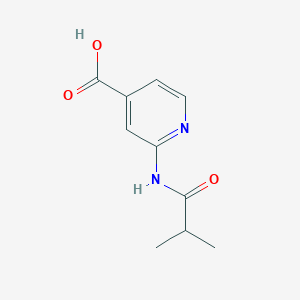![molecular formula C17H10Cl2N2O2S B2676750 (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 554408-53-6](/img/structure/B2676750.png)
(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C17H10Cl2N2O2S and its molecular weight is 377.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Transparent Aromatic Polyimides with High Refractive Index
Transparent polyimides with high refractive indices and small birefringences, alongside good thermomechanical stabilities, have been synthesized through the thermal polycondensation involving thiophenyl-substituted benzidines. This research highlights the potential use of sulfur-containing aromatic compounds in creating materials with desirable optical and mechanical properties, suggesting a role for compounds like (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one in developing high-performance polymeric materials Transparent Aromatic Polyimides Derived from Thiophenyl-Substituted Benzidines with High Refractive Index and Small Birefringence.
Antiproliferative Activity Against Cancer Cell Lines
Novel thiazolidinedione derivatives, including structures similar to this compound, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These studies demonstrate the potential therapeutic applications of such compounds in cancer treatment, with specific derivatives showing potent antiproliferative activity, highlighting their relevance in medicinal chemistry Synthesis and in vitro antiproliferative activity against human cancer cell lines of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones.
Antimicrobial Applications
Compounds bearing the core structure of this compound have been explored for their antimicrobial properties. The synthesis of fluorobenzamides containing thiazole and thiazolidine, and their evaluation against various bacterial and fungal strains, indicate the potential use of such compounds in developing new antimicrobial agents. The presence of fluorine atoms and other substituents in the benzoyl group has been found to enhance antimicrobial activity, suggesting a role for structural analogs in combating microbial infections Microwave induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves the condensation of 3-benzoyl-2-thioxoimidazolidin-4-one with 3,4-dichlorobenzaldehyde in the presence of a base followed by oxidation of the resulting intermediate.", "Starting Materials": [ "3-benzoyl-2-thioxoimidazolidin-4-one", "3,4-dichlorobenzaldehyde", "Base (e.g. sodium hydroxide)", "Oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: Dissolve 3-benzoyl-2-thioxoimidazolidin-4-one and 3,4-dichlorobenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain a solid product.", "Step 4: Purify the solid product by recrystallization or column chromatography.", "Step 5: Oxidize the purified product using an oxidizing agent (e.g. hydrogen peroxide) to obtain the final product, (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one." ] } | |
CAS-Nummer |
554408-53-6 |
Molekularformel |
C17H10Cl2N2O2S |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-12-7-6-10(8-13(12)19)9-14-16(23)21(17(24)20-14)15(22)11-4-2-1-3-5-11/h1-9H,(H,20,24) |
InChI-Schlüssel |
NFYJNLHVQSZLTR-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/NC2=S |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2676669.png)




![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)
![Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2676678.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)




![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676690.png)